molecular formula C19H18BrNO2 B6059759 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B6059759
M. Wt: 372.3 g/mol
InChI Key: PAGJDLGXCVLHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methylbenzaldehyde and 1-phenylethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-bromo-4-methylbenzaldehyde with 1-phenylethylamine under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization with succinic anhydride in the presence of a base such as triethylamine to form the pyrrolidine-2,5-dione ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the pyrrolidine ring or the phenyl groups.

    Substitution: Halogen substitution reactions can occur at the bromine atom using nucleophiles like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
  • 1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
  • This compound

Uniqueness

This compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the pyrrolidine-2,5-dione core with the substituted phenyl groups provides a distinct chemical profile, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c1-12-8-9-15(10-17(12)20)21-18(22)11-16(19(21)23)13(2)14-6-4-3-5-7-14/h3-10,13,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGJDLGXCVLHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.